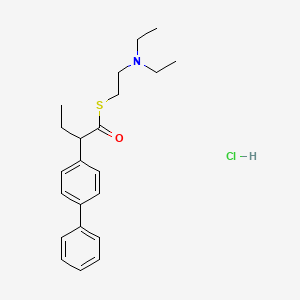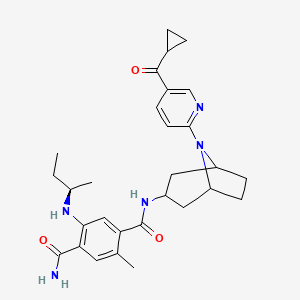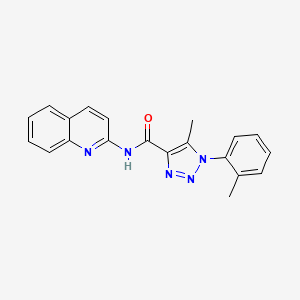
5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide
Vue d'ensemble
Description
The compound “5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide” is an organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide”, there are studies on the synthesis of similar compounds. For instance, hydrazine-coupled pyrazoles have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Applications De Recherche Scientifique
Immune Response Modulation
Imiquimod and its analogues, belonging to the same class as 5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide, are recognized for their ability to modulate immune responses. These compounds, including imiquimod, function as immune response modifiers by inducing localized cytokine production, such as interferons and interleukins, without inherent antiviral or antiproliferative activity in vitro. Their capability to stimulate onsite cytokine production in various in vivo studies highlights their potential in treating skin disorders, infections, and neoplasms by immunoregulatory, antiviral, antiproliferative, and antitumor activities (Syed, 2001).
Synthesis of Metal Passivators and Light-sensitive Materials
5,5′-Methylene-bis(benzotriazole) serves as an intermediate in the synthesis of various metal passivators and light-sensitive materials. Although not the exact chemical, it shares structural similarities with 5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide, suggesting potential applications in similar fields. The synthesis method developed for these compounds emphasizes efficiency, environmental friendliness, and ease of operation, contributing to the field of green chemistry (Gu et al., 2009).
DNA Binding and Fluorescent Staining
Hoechst 33258 and its analogues, sharing a structural resemblance with 5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide, are known for their strong binding to the minor groove of double-stranded B-DNA, especially AT-rich sequences. They are widely used as fluorescent DNA stains in cell biology for chromosomal and nuclear staining, flow cytometry, and analysis of plant chromosomes. Moreover, their derivatives find applications as radioprotectors and topoisomerase inhibitors, indicating the potential of such structures for drug design and molecular biology studies (Issar & Kakkar, 2013).
Optoelectronic Material Development
Quinazolines and pyrimidines, closely related to quinolin-2-yltriazole compounds, are essential in developing optoelectronic materials. These compounds are valuable for creating novel materials due to their incorporation into π-extended conjugated systems. Their derivatives are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Specifically, arylvinylsubstituted quinazolines are of interest for nonlinear optical materials and colorimetric pH sensors. Additionally, pyrimidine derivatives are considered potential structures for thermally activated delayed fluorescence emitters and photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-13-7-3-6-10-17(13)25-14(2)19(23-24-25)20(26)22-18-12-11-15-8-4-5-9-16(15)21-18/h3-12H,1-2H3,(H,21,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZFICNOPPNYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=NC4=CC=CC=C4C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



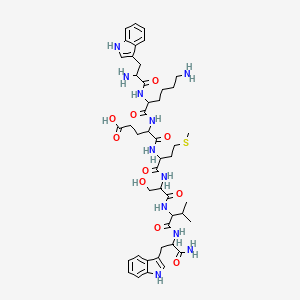
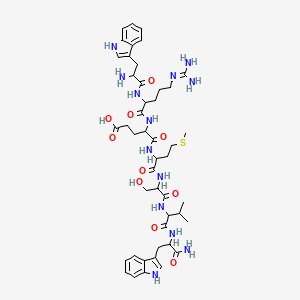
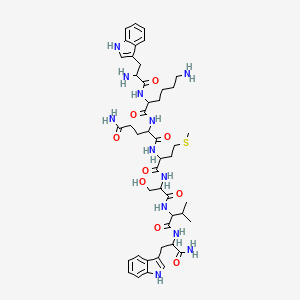
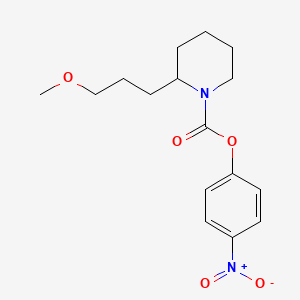
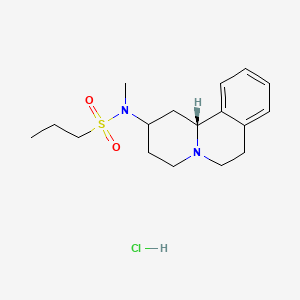
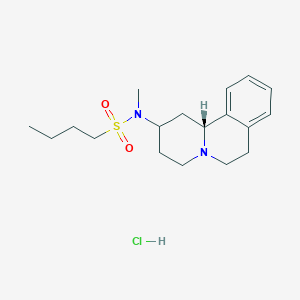
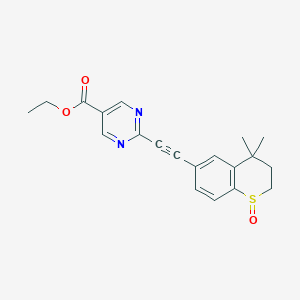

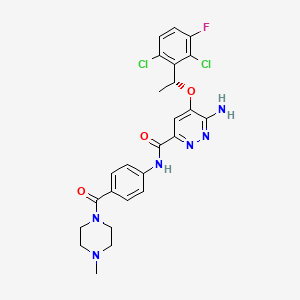

![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)
